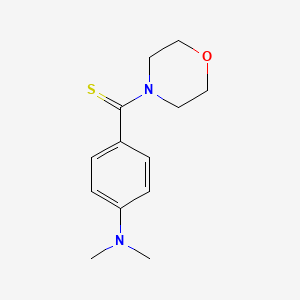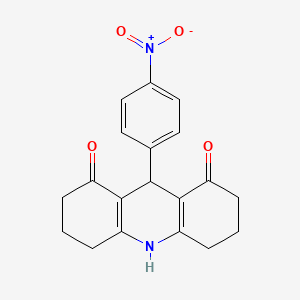![molecular formula C20H28N2O4 B5598034 benzyl 8-(2-methoxyethyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5598034.png)
benzyl 8-(2-methoxyethyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of diazaspiro undecane derivatives involves multiple steps, including reactions with barbituric acid and aromatic aldehydes, showcasing the complex nature of creating such compounds. A notable method involves the one-pot, multi-component reaction catalyzed by Et3N, demonstrating the efficiency and innovation in synthesizing these compounds (Li et al., 2014).
Molecular Structure Analysis
X-ray analysis has played a crucial role in understanding the molecular structure of diazaspiro undecane derivatives. This analysis confirms the structure of the compounds, including their crystalline and molecular forms, providing insight into their geometric configurations (Silaichev et al., 2012).
Chemical Reactions and Properties
The chemical reactions involving diazaspiro undecane derivatives highlight their reactivity and interaction with various chemical agents. These reactions are critical for modifying the compounds' properties for specific applications, such as antihypertensive screening (Clark et al., 1983).
Physical Properties Analysis
The physical properties of diazaspiro undecane derivatives, such as solubility, melting points, and crystalline structure, are essential for understanding their behavior in different environments and their potential applications. These properties are determined through various analytical techniques, including single crystal X-ray diffraction (Kirillov et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, define the utility of diazaspiro undecane derivatives in scientific research and potential therapeutic applications. Studies on their antihypertensive and anticonvulsant profiles offer insights into their pharmacological potentials (Aboul-Enein et al., 2014).
Applications De Recherche Scientifique
Synthetic Applications and Chemical Properties
Microwave-Assisted Solid-Phase Synthesis : A study describes the microwave-assisted solid-phase synthesis of piperazines, 3,9-diazaspiro[5.5]undecanes, and 2,9-diazaspiro[5.5]undecanes, highlighting the direct annulation of primary amines with resin-bound bismesylates. The development of α-methyl benzyl carbamate resin linker was crucial, enabling the cleavage of heterocycles under mildly acidic conditions without contaminating linker-derived N-alkylated byproducts (Macleod et al., 2006).
Salts Preparation for Slow Release : Research on the hydrochloride, acetate, tartrate, sulfate, and other salts of a related antihypertensive agent showed that in vitro dissolution rates varied significantly among the salts, indicating potential applications in formulating slow-release dosage forms (Benjamin & Lin, 1985).
Biological Activities
CCR8 Antagonists : Derivatives of diazaspirocycles have been identified as CCR8 antagonists, suggesting their utility in treating chemokine-mediated diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Photolabile Molecular Systems : The synthesis of photolabile molecular systems based on dithianes, including spiro structures like 2,4,8,10-tetrathiaspiro[5.5]undecane, highlights their potential in creating photocleavable molecules for diverse applications (Mitkin et al., 2004).
Orientations Futures
The study and application of diazaspiro compounds is an active area of research in organic chemistry . This particular compound, with its unique combination of functional groups, could potentially be of interest in various areas, including medicinal chemistry, materials science, and synthetic methodology.
Propriétés
IUPAC Name |
benzyl 2-(2-methoxyethyl)-3-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-25-13-12-21-15-20(10-8-18(21)23)9-5-11-22(16-20)19(24)26-14-17-6-3-2-4-7-17/h2-4,6-7H,5,8-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQRXNHJLHXWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2(CCCN(C2)C(=O)OCC3=CC=CC=C3)CCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5597971.png)
![(3S*,4R*)-4-(2-methoxyphenyl)-1-[morpholin-4-yl(oxo)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5597976.png)
![3,5-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5597978.png)
![2-[3-(trifluoromethyl)phenyl]-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5597984.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]benzamide](/img/structure/B5597988.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597995.png)
![4-[(2R)-2-hydroxy-2-phenylacetyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5598011.png)

![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5598032.png)
![6-(4-chlorophenyl)-7-hydroxy-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5598039.png)
![(3aR*,6S*)-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-(3-methylbenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5598046.png)
![8-(3-isopropoxybenzyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5598053.png)
![2-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5598060.png)